molecular formula C13H13F3N2O4 B14192287 1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione CAS No. 918311-16-7

1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione

Cat. No.: B14192287
CAS No.: 918311-16-7
M. Wt: 318.25 g/mol
InChI Key: LDMXMTWBOPECGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure with a trifluoromethyl-substituted pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the propoxy linker and finally the attachment of the trifluoromethyl-substituted pyridine group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique chemical properties.

    Industry: The compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the pyrrolidine-2,5-dione core may interact with other molecular pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Trifluoromethyl-substituted pyridines: These compounds have similar trifluoromethyl groups attached to a pyridine ring, which can influence their reactivity and interactions.

Uniqueness

1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione is unique due to the combination of its trifluoromethyl-substituted pyridine moiety and pyrrolidine-2,5-dione core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

918311-16-7

Molecular Formula

C13H13F3N2O4

Molecular Weight

318.25 g/mol

IUPAC Name

1-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropoxy]pyrrolidine-2,5-dione

InChI

InChI=1S/C13H13F3N2O4/c14-13(15,16)9-2-3-10(17-8-9)21-6-1-7-22-18-11(19)4-5-12(18)20/h2-3,8H,1,4-7H2

InChI Key

LDMXMTWBOPECGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OCCCOC2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.